

protocol for imipramine quantification with 2-Hydroxy imipramine beta-D-glucuronide-d6

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Compound of Interest

Compound Name: *2-Hydroxy imipramine beta-D-glucuronide-d6*

Cat. No.: *B12431557*

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Application Note: High-Sensitivity LC-MS/MS Profiling of Imipramine and 2-Hydroxy Imipramine -D-Glucuronide

Executive Summary & Scientific Rationale

This protocol details the simultaneous quantification of Imipramine and its polar metabolite, 2-Hydroxy Imipramine

-D-Glucuronide (2-OH-IMI-Glu), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Challenge: Imipramine is a lipophilic Tricyclic Antidepressant (TCA), while its glucuronide metabolite is highly polar. This polarity contrast creates a "chromatographic divergence" where the parent retains strongly on C18 columns, while the glucuronide elutes near the void volume, susceptible to ion suppression. Furthermore, glucuronides are thermally labile; they can undergo "in-source fragmentation" inside the mass spectrometer ion source, shedding the glucuronic acid moiety and mimicking the unconjugated 2-hydroxy metabolite.

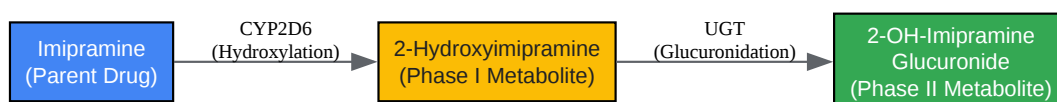
The Solution: This method utilizes 2-Hydroxy Imipramine

-D-glucuronide-d6 as the specific Internal Standard (IS) for the metabolite, ensuring precise correction for matrix effects and recovery losses specific to the polar conjugate.

- Extraction: Protein Precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) to ensure recovery of the polar glucuronide, which would otherwise be lost in the aqueous phase of an LLE.
- Separation: A graded mobile phase ramp ensures retention of the glucuronide while eluting the parent compound within a reasonable runtime.

Metabolic Pathway & Analyte Logic

Understanding the biotransformation is critical for selecting the correct transitions. Imipramine is metabolized by CYP2D6 to 2-Hydroxyimipramine, which is subsequently conjugated by UGT enzymes.



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Figure 1: Metabolic trajectory of Imipramine.^{[1][2][3][4]} The target analyte for this protocol is the terminal Phase II Glucuronide.

Materials & Reagents

Component	Specification	Role
Analyte 1	Imipramine HCl	Parent Drug Target
Analyte 2	2-Hydroxy Imipramine -D-Glucuronide	Phase II Metabolite Target
IS 1	Imipramine-d3 (or -d6)	IS for Parent Drug
IS 2	2-Hydroxy Imipramine -D-glucuronide-d6	IS for Glucuronide
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)	Stationary Phase
Mobile Phase A	10 mM Ammonium Formate + 0.1% Formic Acid in Water	Aqueous/Buffer
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic Modifier

Critical Note on Internal Standards: Do not use the glucuronide-d6 IS to quantify the parent Imipramine. The physicochemical properties (retention time, ionization efficiency) differ too drastically. Use the d6-glucuronide only to quantify the glucuronide metabolite.

Experimental Protocol

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is non-selective, ensuring that both the lipophilic parent and hydrophilic glucuronide are recovered.

- Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
- IS Addition: Add 20 µL of Working Internal Standard Solution containing:
 - Imipramine-d3 (100 ng/mL)
 - 2-OH-Imipramine-Glucuronide-d6 (100 ng/mL)

- Precipitation: Add 150 μ L of ice-cold Acetonitrile (0.1% Formic Acid).
 - Note: The acid helps stabilize the glucuronide and improves protein crash.
- Vortex: Mix vigorously for 30 seconds.
- Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
- Dilution: Transfer 100 μ L of supernatant to an autosampler vial containing 100 μ L of Mobile Phase A (Water/Buffer).
 - Crucial Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effects" (peak fronting) for the early-eluting glucuronide.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

- Flow Rate: 0.4 mL/min^[5]
- Column Temp: 40°C
- Injection Vol: 5 μ L

Time (min)	% Mobile Phase B	Event
0.0	5%	Load/Desalt (Retain Glucuronide)
0.5	5%	Hold
3.0	95%	Elute Imipramine
4.0	95%	Wash
4.1	5%	Re-equilibrate
5.5	5%	End

Mass Spectrometry (ESI Positive Mode):

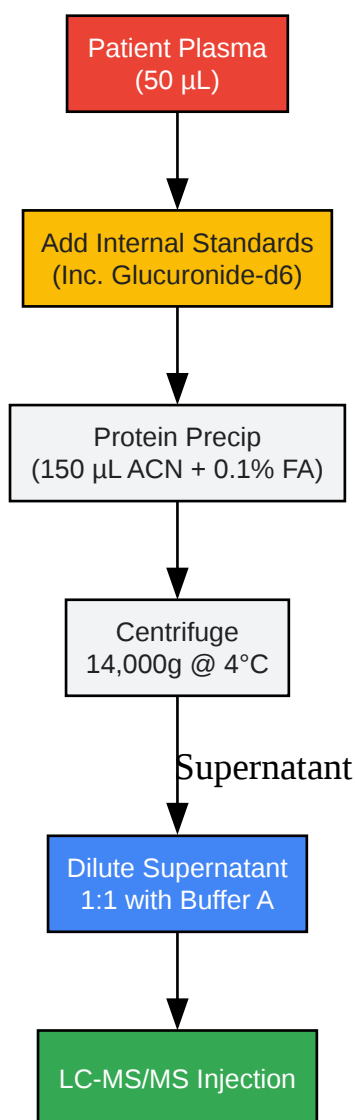
- Source: Electrospray Ionization (ESI+)
- Capillary Voltage: 3.0 kV
- Desolvation Temp: 500°C

MRM Transitions Table:

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	CE (eV)	Type
Imipramine	281.2	86.1	30	20	Quant
2-OH-IMI-Glucuronide	473.2	297.2	35	15	Quant
Transition Logic	[M+H] ⁺	[Aglycone] ⁺	Loss of Gluc (-176)		
2-OH-IMI-Glu-d6 (IS)	479.2	303.2	35	15	IS Quant
Imipramine-d3 (IS)	284.2	89.1	30	20	IS Quant

Note: The d6-glucuronide transition (479->303) represents the deuterated parent molecule losing the neutral glucuronic acid moiety, leaving the deuterated aglycone.

Workflow Visualization



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Figure 2: Sample preparation workflow optimized for polar metabolite recovery.

Technical Validation & Troubleshooting

In-Source Fragmentation Check

Glucuronides are fragile. If the ionization energy is too high, 2-OH-IMI-Glucuronide (m/z 473) may break apart before the quadrupole, entering Q1 as 2-OH-Imipramine (m/z 297).

- The Test: Inject a pure standard of the Glucuronide. Monitor the channel for 2-OH-Imipramine (297->86).

- The Result: If you see a peak in the 2-OH-Imipramine channel at the retention time of the Glucuronide, you have in-source fragmentation.
- The Fix: Lower the Cone Voltage or Declustering Potential for the glucuronide transition. Ensure chromatographic separation between the Glucuronide (early eluting) and the Aglycone (late eluting).

Matrix Effects

The glucuronide elutes early, often in the "suppression zone" where salts and unretained compounds elute.

- Role of IS: The **2-Hydroxy Imipramine beta-D-glucuronide-d6** is essential here.[6] It co-elutes exactly with the analyte and experiences the exact same suppression, mathematically canceling out the error.

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